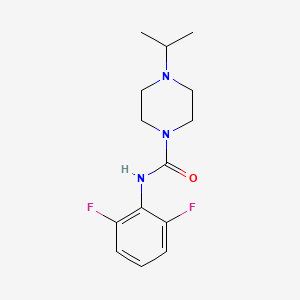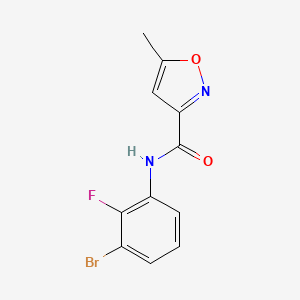![molecular formula C17H20FN3O3S B12241691 3-{[1-(Ethanesulfonyl)pyrrolidin-3-yl]methoxy}-6-(3-fluorophenyl)pyridazine](/img/structure/B12241691.png)
3-{[1-(Ethanesulfonyl)pyrrolidin-3-yl]methoxy}-6-(3-fluorophenyl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[1-(Ethanesulfonyl)pyrrolidin-3-yl]methoxy}-6-(3-fluorophenyl)pyridazine is a complex organic compound that features a pyridazine ring, a pyrrolidine ring, and a fluorophenyl group. The presence of these functional groups endows the compound with unique physicochemical properties, making it a subject of interest in medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(Ethanesulfonyl)pyrrolidin-3-yl]methoxy}-6-(3-fluorophenyl)pyridazine typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The pyrrolidine ring can be introduced through cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
3-{[1-(Ethanesulfonyl)pyrrolidin-3-yl]methoxy}-6-(3-fluorophenyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine N-oxides, while reduction can lead to the formation of reduced pyridazine derivatives .
Scientific Research Applications
3-{[1-(Ethanesulfonyl)pyrrolidin-3-yl]methoxy}-6-(3-fluorophenyl)pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[1-(Ethanesulfonyl)pyrrolidin-3-yl]methoxy}-6-(3-fluorophenyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyridazin-3(2H)-ones: These compounds share the pyridazine core and exhibit similar pharmacological activities.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring that show diverse biological activities.
Uniqueness
3-{[1-(Ethanesulfonyl)pyrrolidin-3-yl]methoxy}-6-(3-fluorophenyl)pyridazine is unique due to the combination of its functional groups, which confer distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H20FN3O3S |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
3-[(1-ethylsulfonylpyrrolidin-3-yl)methoxy]-6-(3-fluorophenyl)pyridazine |
InChI |
InChI=1S/C17H20FN3O3S/c1-2-25(22,23)21-9-8-13(11-21)12-24-17-7-6-16(19-20-17)14-4-3-5-15(18)10-14/h3-7,10,13H,2,8-9,11-12H2,1H3 |
InChI Key |
PLEBBQINUSYKJR-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCC(C1)COC2=NN=C(C=C2)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-fluoro-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B12241608.png)
![5-chloro-4-methyl-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B12241609.png)
![6-Fluoro-3-[1-(6-methylpyrazin-2-yl)piperidin-4-yl]-1,2-benzoxazole](/img/structure/B12241610.png)
![2-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-5-(3-methylbenzoyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12241612.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-methoxy-N-methylpyrimidin-2-amine](/img/structure/B12241619.png)
![4-Cyclopropyl-6-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidine](/img/structure/B12241631.png)
![3-bromo-2-fluoro-N-[(6-methylpyridin-2-yl)methyl]aniline](/img/structure/B12241634.png)
![1-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-one](/img/structure/B12241635.png)

![4-Cyclobutyl-2-cyclopropyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B12241649.png)

![N-[(4-bromophenyl)methyl]-6-cyclopropylpyrimidin-4-amine](/img/structure/B12241670.png)
![3-{4-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(2-methylphenyl)pyridazine](/img/structure/B12241675.png)
![N-[(2,6-difluorophenyl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B12241676.png)
